molecular formula C5H7N3OS B1524442 (1,3-Thiazol-2-ylmethyl)urea CAS No. 1251308-97-0

(1,3-Thiazol-2-ylmethyl)urea

Cat. No. B1524442
M. Wt: 157.2 g/mol
InChI Key: PGTQIQKHTRVPPX-UHFFFAOYSA-N
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Description

(1,3-Thiazol-2-ylmethyl)urea, also known as TU, is a synthetic compound that belongs to the family of thiosemicarbazides. It has a molecular formula of C5H7N3OS and a molecular weight of 157.2 g/mol .


Molecular Structure Analysis

The molecular structure of (1,3-Thiazol-2-ylmethyl)urea consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Structure

  • Synthesis of Thiazolyl Urea Derivatives : Novel derivatives of 1,3-thiazol-2-ylmethyl urea have been synthesized, with some showing promising antitumor activities. These compounds were confirmed by elemental analysis, 1H NMR, and single crystal X-ray diffraction analysis (Ling et al., 2008).

  • Antibacterial Activity : Derivatives of 1,3-thiazol-2-ylmethyl urea have been evaluated for their antibacterial activity. The compounds demonstrated significant activity against various bacterial strains (Zhang et al., 2017).

Biological Activity

  • Cytokinin-like Activity : Some urea derivatives show cytokinin-like activity, often exceeding that of adenine compounds. They are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

  • Anticancer Agents : Certain 1,3-thiazol-2-ylmethyl urea derivatives have been found to exhibit significant antiproliferative effects on cancer cell lines, making them potential anticancer agents (Feng et al., 2020).

  • Antitumor Metastasis : Some thiazol-2-yl urea derivatives have shown the ability to significantly reduce the number of lung metastases in a Lewis-lung-carcinoma model (Xia, 2011).

  • Anticholinesterase Activities : A series of coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized, exhibiting inhibitory activity against cholinesterases, which could be useful in treating neurodegenerative diseases (Kurt et al., 2015).

Additional Applications

  • Hydrogel Biosensors : Urea derivatives are used in the development of hydrogel-based biosensors for the detection of urea, with applications in industrial and biomedical fields (Erfkamp et al., 2019).

  • Photocatalytic Degradation : Urea derivatives are involved in the photocatalytic degradation of certain compounds, highlighting their potential in environmental applications (Yang et al., 2017).

properties

IUPAC Name

1,3-thiazol-2-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c6-5(9)8-3-4-7-1-2-10-4/h1-2H,3H2,(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTQIQKHTRVPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Thiazol-2-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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